
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
描述
The compound “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” contains several functional groups. The “3-(2,6-Dichlorophenyl)” part suggests the presence of a phenyl ring (a variant of a benzene ring) with two chlorine atoms attached at the 2nd and 6th positions. The “5-methylisoxazole” part indicates an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) with a methyl group attached at the 5th position. The “4-carboxylic acid” part suggests a carboxylic acid functional group attached at the 4th position of the isoxazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and carboxylic acid groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the isoxazole ring. The presence of the electronegative chlorine atoms on the phenyl ring and the polar carboxylic acid group would likely influence the overall polarity and shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification or amide formation. The chlorines on the phenyl ring can also be reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like carboxylic acid would likely make the compound relatively polar and potentially soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement and interactions of these functional groups.科学研究应用
1. Synthesis and Structural Studies
- Experimental and theoretical studies on isoxazole derivatives, including 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, reveal insights into their synthesis and structural properties. X-ray diffraction and quantum-chemical DFT calculations play a crucial role in understanding their molecular structure and properties. Such research is fundamental for developing potential antibacterial or antifungal agents (Jezierska et al., 2003).
2. Mass Spectrometry and Thermal Isomerization
- Studies on the mass spectra of compounds like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid have led to observations of thermal isomerization in certain derivatives. This research provides insights into the stability and transformation of these molecules under varying conditions, which is critical for their potential application in pharmaceuticals (Zhigulev et al., 1974).
3. Immunomodulating Properties
- Research into the immunomodulating action of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid indicates potential immunological activities. Such studies contribute to understanding how these compounds interact with human peripheral blood mononuclear cells (PMBC), highlighting their potential in immunotherapy applications (Ryng et al., 1999).
4. Tautomerism and Basicity
- Research on the tautomerism of heteroaromatic compounds, including isoxazole derivatives, sheds light on their chemical behavior in different solvents. Understanding the basicity and acid strength of these compounds is crucial for their application in various chemical reactions and pharmaceutical developments (Boulton & Katritzky, 1961).
5. Heterocyclic Rearrangement
- Studies on the rearrangement of isoxazole derivatives into other heterocyclic structures provide valuable insights into synthetic pathways for developing novel compounds with potential pharmaceutical applications (Potkin et al., 2012).
6. Synthesis of Novel Compounds
- Research into the synthesis of novel compounds using isoxazole derivatives as starting materials contributes to the expansion of available pharmaceutical agents and chemicals. This includes the exploration of new synthetic routes and understanding the reactivity of these compounds in various chemical transformations (Martins et al., 2002).
7. Polymer Science Applications
- The exploration of isoxazole derivatives in polymer science has led to the development of new materials with unique properties. Research in this area is significant for advancing materials science and discovering new applications of these compounds in various industries (Kricheldorf & Thomsen, 1992).
安全和危害
Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards. However, handling any chemical compound should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation.
未来方向
The potential applications and future directions for research on this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential use in treating various diseases, so this could be a possible area of future research.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed and accurate analysis, specific experimental data and literature would be required. Always consult with a qualified professional or scientist when working with new compounds.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUUMUOERZZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063233 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
3919-76-4 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ99QP4XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





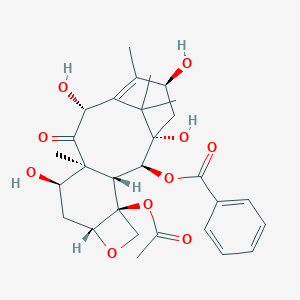
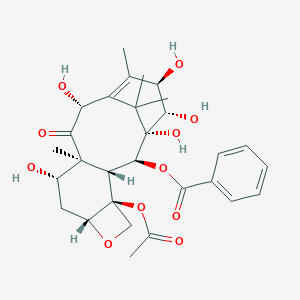
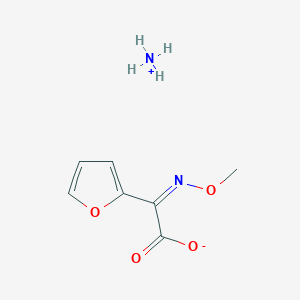

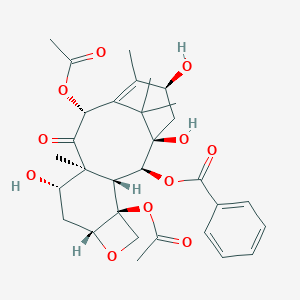



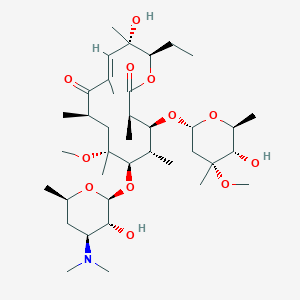
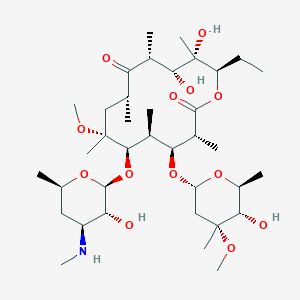
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)